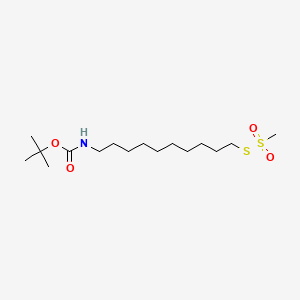

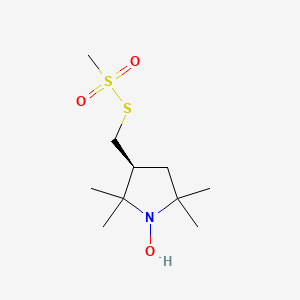

10-(t-Boc-amino)-1-decylmethanethiosulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

10-(t-Boc-amino)-1-decylmethanethiosulfonate is a chemical compound that contains a tert-butyl carbamate (Boc) group . The Boc group is a commonly used protective group for amines .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular formula of 10-(t-Boc-amino)-1-decanol, a similar compound, is C15H31NO3 . The average mass is 273.411 Da and the monoisotopic mass is 273.230408 Da .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis

The physical and chemical properties of 10-(t-Boc-amino)-1-decanol, a similar compound, include a density of 1.0±0.1 g/cm3, boiling point of 387.2±15.0 °C at 760 mmHg, and a flash point of 188.0±20.4 °C . It has 4 H bond acceptors, 2 H bond donors, and 12 freely rotating bonds .Scientific Research Applications

Covalent Attachment to Surfaces for DNA Arrays

A study by Strother, Hamers, and Smith (2000) explored the covalent attachment of oligodeoxyribonucleotides to amine-modified silicon surfaces using a UV-mediated reaction. This process involved the use of t-butyloxycarbonyl (t-BOC) protected omega-unsaturated aminoalkane with silicon to create aminodecane-modified silicon surfaces, which could then be coupled to thiol-modified oligodeoxyribonucleotides using a crosslinker. This method permits the preparation of DNA arrays, providing an alternative to gold or glass surfaces for the immobilization of oligonucleotides, and a route for coupling nucleic acid biomolecular recognition elements to semiconductor materials (Strother, Hamers, & Smith, 2000).

Solid Phase Peptide Synthesis

Houghten, Beckman, and Ostresh (2009) discussed the use of sulfuric acid/dioxane for removing the N-α-tertiary-butyloxycarbonyl (Boc) group during solid-phase peptide synthesis. This method offers a cost-effective and less hazardous alternative to using trifluoroacetic acid (TFA) for the deprotection of α-amino groups in peptide synthesis, demonstrating the versatility and practicality of Boc-protected amino acids in the synthesis of peptides (Houghten, Beckman, & Ostresh, 2009).

Preparation of N-t-Butoxycarbonyl Derivatives

Tarbell, Yamamoto, and Pope (1972) presented methods for preparing N-t-butoxycarbonyl (t-BOC) derivatives and the corresponding sulfur analogs from di-t-butyl dicarbonate or di-t-butyl dithiol dicarbonates and amino acid esters. These derivatives are stable to acidic conditions, which rapidly remove the t-BOC group itself, showcasing the utility of t-BOC protection in the selective blocking and deblocking of amino or other groups in chemical syntheses (Tarbell, Yamamoto, & Pope, 1972).

Mechanism of Action

Target of Action

The primary target of 10-(t-Boc-amino)-1-decylmethanethiosulfonate is the amino group in organic compounds . The compound is a derivative of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), which are used as starting materials in dipeptide synthesis .

Mode of Action

The compound interacts with its targets through a process known as deprotection. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group . The deprotection process involves the removal of the Boc group, which can be achieved through high-temperature reactions in a phosphonium ionic liquid or by using oxalyl chloride in methanol .

Biochemical Pathways

The deprotection of the Boc group affects the synthesis of dipeptides . Dipeptides are molecules consisting of two amino acids joined by a single peptide bond. They play crucial roles in various biological processes, including protein synthesis.

Pharmacokinetics

The compound is soluble in dichloromethane, ether, ethyl acetate, and methanol , which suggests it may have good bioavailability.

Result of Action

The deprotection of the Boc group allows for the synthesis of a wide variety of functionally and structurally diverse amino ester molecules . This process enhances the formation of dipeptides, which are essential building blocks in protein synthesis .

Action Environment

The action of this compound can be influenced by several environmental factors. Additionally, the compound’s action can be affected by the solvent used, with certain solvents enhancing the deprotection process .

Safety and Hazards

Future Directions

The Boc group continues to play an important role in the field of peptide synthesis . More recently, the preferences have changed and nowadays Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions .

Properties

IUPAC Name |

tert-butyl N-(10-methylsulfonylsulfanyldecyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO4S2/c1-16(2,3)21-15(18)17-13-11-9-7-5-6-8-10-12-14-22-23(4,19)20/h5-14H2,1-4H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAWWPQKFLRMQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724507 |

Source

|

| Record name | S-{10-[(tert-Butoxycarbonyl)amino]decyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216932-86-3 |

Source

|

| Record name | S-{10-[(tert-Butoxycarbonyl)amino]decyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)